5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
The compound “5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic molecule that features multiple functional groups, including indole, methoxy, and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole and pyrazole rings, followed by their coupling. A possible synthetic route could involve:
Formation of the Indole Ring: Starting from a suitable precursor such as 5-methoxytryptamine, the indole ring can be constructed through Fischer indole synthesis.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones.
Coupling Reactions: The indole and pyrazole intermediates can be coupled using palladium-catalyzed cross-coupling reactions under mild conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives are known to interact with serotonin receptors, while pyrazole derivatives can inhibit enzymes like cyclooxygenase. The compound may exert its effects through binding to these molecular targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-methoxytryptamine: An indole derivative with similar structural features.
3-methoxyphenylpyrazole: A pyrazole derivative with a methoxyphenyl group.
Uniqueness
The uniqueness of “5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” lies in its combination of indole and pyrazole moieties, which may confer unique biological activities and chemical reactivity compared to its individual components.
Properties
Molecular Formula |
C24H24N4O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H24N4O3/c1-14-21-22(27-26-14)24(29)28(23(21)15-5-4-6-17(11-15)30-2)10-9-16-13-25-20-8-7-18(31-3)12-19(16)20/h4-8,11-13,23,25H,9-10H2,1-3H3,(H,26,27) |
InChI Key |
MPSDSIKNJTVRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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